molecular formula C13H17ClN2O5 B14607319 4-methyl-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid CAS No. 58415-25-1

4-methyl-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid

Cat. No.: B14607319
CAS No.: 58415-25-1
M. Wt: 316.74 g/mol
InChI Key: LNZQIAINOBFDRC-UHFFFAOYSA-N
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Description

4-methyl-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid is a chemical compound that combines the structural features of benzamide and pyrrolidine with the addition of perchloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyrrolidin-1-ylmethylidene)benzamide typically involves the reaction of 4-methylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then treated with perchloric acid to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(pyrrolidin-1-ylmethylidene)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(pyrrolidin-1-ylmethylidene)benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is thought to modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid is unique due to its combination of benzamide and pyrrolidine structures, along with the addition of perchloric acid. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

58415-25-1

Molecular Formula

C13H17ClN2O5

Molecular Weight

316.74 g/mol

IUPAC Name

4-methyl-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid

InChI

InChI=1S/C13H16N2O.ClHO4/c1-11-4-6-12(7-5-11)13(16)14-10-15-8-2-3-9-15;2-1(3,4)5/h4-7,10H,2-3,8-9H2,1H3;(H,2,3,4,5)

InChI Key

LNZQIAINOBFDRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=CN2CCCC2.OCl(=O)(=O)=O

Origin of Product

United States

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